4-(Oxolan-2-yl)butan-2-one
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Overview
Description
4-(Tetrahydrofuran-2-yl)butan-2-one is an organic compound with the molecular formula C8H14O2. It is a ketone derivative of tetrahydrofuran, characterized by a tetrahydrofuran ring attached to a butanone chain. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tetrahydrofuran-2-yl)butan-2-one can be synthesized through the hydrogenation and deoxygenation of furfuralacetone. This process involves two main steps:
Hydrogenation: Furfuralacetone is first hydrogenated over commercial catalysts such as Ru/C.
Deoxygenation: The hydrogenated product is then deoxygenated to form 4-(tetrahydrofuran-2-yl)butan-2-one.
Industrial Production Methods
The industrial production of 4-(tetrahydrofuran-2-yl)butan-2-one typically involves continuous flow processes to ensure high yield and efficiency. The transition from batch to continuous flow systems allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are typically employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
4-(Tetrahydrofuran-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(tetrahydrofuran-2-yl)butan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The tetrahydrofuran ring provides structural stability and can modulate the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-1-ol: A similar compound with an alcohol group instead of a ketone.
4-(Furan-2-yl)butan-2-one: A compound with a furan ring instead of a tetrahydrofuran ring.
Uniqueness
4-(Tetrahydrofuran-2-yl)butan-2-one is unique due to its combination of a tetrahydrofuran ring and a ketone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-(oxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)4-5-8-3-2-6-10-8/h8H,2-6H2,1H3 |
InChI Key |
PMQRDJLOVZHSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCCO1 |
Origin of Product |
United States |
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